molecular formula C11H12N4O2 B1682392 Todralazine CAS No. 14679-73-3

Todralazine

Cat. No.: B1682392
CAS No.: 14679-73-3
M. Wt: 232.24 g/mol
InChI Key: WGZDBVOTUVNQFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Todralazine (C₁₄H₁₆N₄O) is a β2-adrenergic receptor (β2AR) blocker with antihypertensive, antioxidant, and radioprotective properties . Originally developed for hypertension, recent studies highlight its role in expanding hematopoietic stem cells (HSCs) and mitigating radiation-induced toxicity. In zebrafish models, this compound at 5 μM increased HSC populations by 2.1-fold in the aorta-gonad-mesonephros (AGM) region and enhanced erythroid progenitor cells by 1.34-fold in the caudal hematopoietic tissue (CHT) . Its radioprotective efficacy includes scavenging hydroxyl radicals (OH) and reducing apoptosis by 80% post-20 Gy gamma irradiation . Additionally, this compound exhibits bio-antimutagenic activity by inhibiting mutagen-DNA interactions without direct desmutagenic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Todralazine can be synthesized through a series of chemical reactions involving hydrazine and phthalazine derivatives. The typical synthetic route involves the reaction of phthalazine with hydrazine hydrate under controlled conditions to form the hydrazinophthalazine structure .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: It can also be reduced under specific conditions, leading to the formation of different hydrazine derivatives.

    Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed: The major products formed from these reactions include various hydrazine and phthalazine derivatives, which can have different pharmacological properties .

Scientific Research Applications

Hematopoietic Stem Cell Expansion

Todralazine has been identified as a potential agent for expanding hematopoietic stem cells (HSCs). Research conducted on zebrafish embryos demonstrated that treatment with this compound significantly increased erythropoiesis in both wild-type and anemic specimens. Specifically, a concentration of 5 μM this compound resulted in a 2.33-fold increase in erythropoiesis in wild-type embryos and a 1.44-fold increase in anemic embryos compared to controls . This effect was attributed to the enhanced expression of key erythroid progenitor genes, indicating its role as a modulator of HSC expansion.

Case Study: Zebrafish Model

  • Objective : To evaluate the impact of this compound on HSC expansion and survival following radiation exposure.
  • Method : Zebrafish embryos were treated with 5 μM this compound prior to exposure to 20 Gy gamma radiation.
  • Results : The treatment led to improved survival rates (80% over six days) and reduced organ toxicity, showcasing its protective effects against radiation-induced damage .

Antimutagenic Properties

This compound has demonstrated antimutagenic effects in various studies. In vitro experiments indicated that it reduced the levels of free radicals generated by human granulocytes exposed to mutagens such as benzo[a]pyrene and mitomycin C. These findings suggest that this compound can inhibit mutagenesis and potentially carcinogenesis, making it a candidate for further research in cancer prevention .

Case Study: Genotoxicity Testing

  • Objective : To assess the antimutagenic effects of this compound using human lymphocyte cultures.
  • Method : Several short-term genotoxicity tests were employed, including the thioguanine resistance test and the cytokinesis-blocked micronucleus assay.
  • Results : this compound significantly decreased mutagenic activity, highlighting its potential as an antimutagen .

Radioprotection Mechanism

The radioprotective properties of this compound are attributed to its ability to scavenge free radicals and mitigate oxidative stress. The compound was shown to lower hydroxyl radical levels in zebrafish embryos subjected to gamma radiation, indicating its role as an antioxidant .

Electrochemical Applications

Recent studies have explored the electrochemical properties of this compound, which can facilitate its detection and quantification in various samples. The electrochemical reduction and adsorption characteristics allow for the development of sensitive analytical methods, enhancing its application in biochemical assays .

Summary Table of Applications

Application AreaDescriptionKey Findings
Hematopoietic Stem Cell ExpansionIncreases erythropoiesis and HSC expansion in zebrafish embryos2.33-fold increase in wild-type; 1.44-fold increase in anemic zebrafish
Antimutagenic PropertiesReduces free radicals and mutagenic effectsSignificant decrease in mutagenicity observed in human lymphocyte cultures
RadioprotectionProtects against radiation-induced damage by scavenging free radicals80% survival advantage noted after gamma radiation exposure
Electrochemical DetectionEnables sensitive detection methods for this compoundExplored electrochemical reduction properties for analytical applications

Mechanism of Action

Todralazine exerts its effects by acting as a β2-adrenergic receptor antagonist. It causes vasodilation by relaxing the smooth muscles of blood vessels, leading to a decrease in blood pressure. The compound also has antioxidant and free radical scavenging activities, which contribute to its protective effects against oxidative stress .

Comparison with Similar Compounds

Beta-Blockers

Metoprolol

  • Mechanism: Known β1/β2AR blocker.
  • HSC Expansion : Increases HSCs by 1.6–1.75-fold at 5–10 μM, less potent than todralazine .
  • Heart Rate Reduction : Maximal 27% reduction at 100 μM in zebrafish, recovering by 48 hours. This compound shows slower recovery at high doses (50–100 μM) .
  • Radioprotection: Limited efficacy compared to this compound (80% survival advantage vs. non-significant improvement) .

Table 1: Comparison with Beta-Blockers

Parameter This compound Metoprolol
HSC Expansion (Fold) 2.1–2.33 1.6–1.75
Heart Rate Reduction 12% at 100 μM 27% at 100 μM
Survival Post-20 Gy 80% NS

Hydralazine Analogs

KB1 (Novel Analog)

  • Toxicity : Higher acute toxicity (LD₅₀ = 72 mg/kg in WKY rats vs. 255 mg/kg for this compound) .
  • Antihypertensive Activity: ED₂₀% = 9.8 mg/kg in normotensive rats, less potent than this compound (ED₂₀% = 1.1 mg/kg). Efficacy improves in hypertensive models (ED₂₀% = 2.5 mg/kg) .

Hydralazine and Dihydralazine

  • Mutagenicity: Hydralazine is strongly mutagenic in Ames tests; this compound is non-mutagenic and reduces B(a)P mutagenicity by 90% .

Antioxidants/Antimutagens

Fluphenazine

  • DNA Repair : Enhances repair 6–9× more effectively than this compound in comet assays .
  • Immunomodulation: Stronger immunomodulatory activity (lymphocyte proliferation) compared to this compound .

AFMK and BPIC

  • Radical Scavenging : AFMK (melatonin metabolite) and BPIC (TRAF6 inhibitor) lack HSC-expanding or β2AR-blocking activity, unlike this compound .

Table 2: Antioxidant and Mutagenic Profiles

Compound OH Radical Scavenging Bio-Antimutagenic HSC Expansion
This compound Yes Yes Yes
Fluphenazine No No No
AFMK Yes No No

Clinical and Toxicological Profiles

  • Toxicity : this compound has lower acute toxicity than KB1 but is linked to rare fulminant hepatic failure in humans .
  • Drug Interactions : Compatible with captopril and prazosin in serum analyses (detection limit: 0.004 µg/ml) .

Biological Activity

Todralazine, a derivative of hydralazine, is primarily recognized for its antihypertensive properties. However, recent research has unveiled several intriguing aspects of its biological activity, particularly in the realms of antimutagenicity, hematopoietic stem cell (HSC) modulation, and potential hepatotoxicity. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activities.

Antimutagenic Properties

This compound has demonstrated significant antimutagenic effects in various experimental models. A study published in Mutagenesis evaluated its impact on human lymphocyte cultures exposed to standard mutagens such as benzo[a]pyrene and mitomycin C. The findings revealed that this compound significantly reduced the mutagenic effects observed in three genotoxicity tests:

  • Thioguanine resistance test
  • Cytokinesis-blocked micronucleus assay
  • Sister chromatid exchange test

These results suggest that this compound can lower free radical levels generated in the presence of mutagens, indicating its potential as an effective antimutagen in vitro and warranting further investigation into its mechanisms against mutagenesis and carcinogenesis .

Hematopoietic Stem Cell Expansion

Recent studies have also explored this compound's role in hematopoietic stem cell (HSC) expansion . Research conducted on zebrafish embryos revealed that this compound treatment (5 μM) significantly increased erythropoiesis in caudal hematopoietic tissue (CHT), enhancing the number of erythroid progenitors and the expression of specific genes associated with HSCs. Notably, the expression levels of HSC marker genes such as runx1 and cMyb were elevated by 3.3-fold and 1.41-fold, respectively, following this compound treatment .

Moreover, when zebrafish embryos were exposed to gamma radiation, this compound provided substantial protection against radiation-induced toxicity and apoptosis, resulting in an 80% survival advantage over six days . This protective effect is attributed to its antioxidant properties and free radical scavenging capabilities.

Hepatotoxicity Concerns

Despite its beneficial effects, this compound has been implicated in cases of hepatotoxicity . A report highlighted seven instances of hepatic failure associated with this compound use, raising concerns about its safety profile . This aspect necessitates careful consideration when evaluating the compound's therapeutic applications.

Summary of Biological Activities

The following table summarizes the key biological activities of this compound:

Activity Description Study Reference
AntimutagenicityReduces mutagenic effects in human lymphocyte cultures; lowers free radical levels.
HSC ExpansionIncreases erythropoiesis and HSC markers in zebrafish; protects against gamma radiation toxicity.
HepatotoxicityAssociated with cases of hepatic failure; safety concerns noted.

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of Todralazine in antihypertensive and antioxidant contexts?

this compound acts as a β2-adrenergic receptor (β2AR) blocker, inhibiting catecholamine-induced vasoconstriction. Its antioxidant activity arises from free radical scavenging, demonstrated via assays such as thiobarbituric acid-reactive substances (TBARS) and electron paramagnetic resonance (EPR) spectroscopy. Researchers should validate receptor binding using competitive radioligand assays (e.g., with 3^3H-dihydroalprenolol) and assess antioxidant capacity via DPPH or ABTS radical quenching .

Q. How can this compound’s effects on hematopoiesis be evaluated in preclinical models?

Zebrafish embryos are a validated model for studying hematopoietic expansion. Key steps include:

  • Exposing embryos to this compound (e.g., 5–25 µM) at specific developmental stages (e.g., 24–72 hours post-fertilization).
  • Quantifying hemoglobin levels via o-dianisidine staining (Figure 2 in ) and tracking erythrocyte proliferation using fluorescence-activated cell sorting (FACS) with hematopoietic markers (e.g., gata1).
  • Comparing developmental milestones (e.g., tail detachment, heart rate) between treated and control groups .

Q. What methodologies are recommended for detecting this compound in biological samples?

Adsorptive stripping voltammetry (AdSV) on a mercury drop electrode provides high sensitivity (detection limit: 3.2×1093.2 \times 10^{-9} mol/L). Key parameters:

  • Accumulation potential: 0.4-0.4 V vs. Ag/AgCl.
  • Stripping scan range: 0.4-0.4 to 1.2-1.2 V.
  • Validation in serum requires deproteinization with acetonitrile and matrix-matched calibration .

Advanced Research Questions

Q. How can researchers reconcile this compound’s therapeutic efficacy with reported hepatotoxicity?

  • Comparative toxicity assays : Use primary hepatocyte cultures to compare oxidative stress markers (e.g., glutathione depletion, lipid peroxidation) between therapeutic (1–10 µM) and toxic doses (>50 µM).
  • Pharmacokinetic profiling : Measure hepatic metabolism using microsomal incubation (CYP450 isoforms) and correlate with toxicity thresholds.
  • In vivo models : Monitor liver enzymes (ALT/AST) in rodent studies alongside efficacy endpoints (e.g., blood pressure reduction) .

Q. What experimental designs are optimal for studying this compound’s antimutagenic properties?

  • Cytokinesis-block micronucleus assay : Treat human lymphocyte cultures with mutagens (e.g., mitomycin C) ± this compound (10–50 µM). Score micronuclei in binucleated cells after cytochalasin B blockade.
  • Sister chromatid exchange (SCE) test : Quantify DNA damage via bromodeoxyuridine (BrdU) incorporation and Giemsa staining.
  • Thioguanine resistance assay : Measure mutation rates at the HPRT locus using 6-thioguanine selection .

Q. How does this compound modulate chromium(VI)-induced mutagenicity?

this compound reduces mutagenicity by:

  • Reducing Cr(VI) to Cr(III) via spectrophotometric titration (e.g., UV-Vis at 350 nm for Cr(VI) absorbance decay).
  • Forming inert Cr(III)-Todralazine complexes, verified via X-ray absorption spectroscopy (XAS) or nuclear magnetic resonance (NMR).
  • Preventing Cr-DNA adduct formation using electrophoretic mobility shift assays (EMSAs) .

Q. Data Analysis and Contradiction Resolution

Q. How should discrepancies in dose-response outcomes (e.g., embryogenesis acceleration vs. toxicity) be addressed?

  • Time-course experiments : Separate developmental stages (e.g., gastrulation vs. organogenesis) to identify critical exposure windows.
  • Transcriptomic profiling : Compare RNA-seq data from this compound-treated zebrafish embryos at varying doses to pinpoint pathways (e.g., Wnt/β-catenin) driving conflicting phenotypes.
  • Meta-analysis : Aggregate data from multiple studies using tools like RevMan to assess heterogeneity and dose thresholds .

Q. What statistical approaches validate this compound’s antioxidant activity across different assay systems?

  • Multivariate analysis : Apply principal component analysis (PCA) to integrate data from DPPH, TBARS, and EPR assays.
  • Dose-response modeling : Use nonlinear regression (e.g., four-parameter logistic curve) to calculate EC50_{50} values and compare across cell types (e.g., lymphocytes vs. hepatocytes) .

Q. Methodological Resources

  • Chemical characterization : Refer to USP monographs for purity criteria (e.g., ≤20 ppm heavy metals, ≤2 ppm arsenic) and HPLC protocols with UV detection at 254 nm .
  • Structural verification : Use 1^1H-NMR (DMSO-d6, δ 7.8–8.2 ppm for phthalazine protons) and high-resolution mass spectrometry (HRMS) .

Properties

IUPAC Name

ethyl N-(phthalazin-1-ylamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-2-17-11(16)15-14-10-9-6-4-3-5-8(9)7-12-13-10/h3-7H,2H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZDBVOTUVNQFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NNC1=NN=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045048
Record name Todralazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14679-73-3
Record name Todralazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14679-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Todralazine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014679733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Todralazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TODRALAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WEN3K83YKD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.